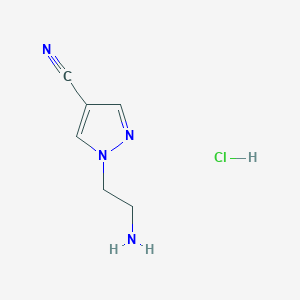![molecular formula C16H13FN4O3S B2497933 2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide CAS No. 1185160-60-4](/img/structure/B2497933.png)
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazolo[4,3-d]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms. This core is substituted with a cyclopropyl group, a dioxo group, and an acetamide group linked to a fluorophenyl group .
Molecular Structure Analysis
The molecule likely has a planar structure due to the presence of the thiazolo[4,3-d]pyrimidine core, which is an electron-deficient system with high oxidative stability . The cyclopropyl group is a three-membered ring, which introduces strain into the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-deficient thiazolo[4,3-d]pyrimidine core and the presence of the dioxo group . The fluorophenyl group could potentially undergo nucleophilic aromatic substitution reactions.Applications De Recherche Scientifique
Dyslipidemia Treatment
The compound AKOS005059624 has been investigated as a potential therapy for dyslipidemia. Dyslipidemia refers to abnormal levels of lipids (cholesterol and triglycerides) in the blood, which can contribute to cardiovascular diseases. Researchers have developed potent FXR (farnesoid X receptor) agonists, including AKOS005059624, that effectively lower plasma LDL (low-density lipoprotein) and vLDL (very low-density lipoprotein) in animal models . These findings suggest that AKOS005059624 may hold promise as a novel treatment for managing dyslipidemia.
Atherosclerosis Prevention
Atherosclerosis is a condition characterized by the buildup of plaque in arteries, leading to reduced blood flow and increased risk of heart attacks and strokes. The lipid-modulating properties of AKOS005059624, such as lowering LDL and triglycerides while raising HDL (high-density lipoprotein), make it a potential candidate for preventing atherosclerosis . Further research is needed to explore its efficacy in human trials.
Drug Development
Scientific research often involves drug discovery and development. AKOS005059624’s unique chemical structure and potent FXR agonist activity make it an interesting candidate for drug development. Researchers have studied its preclinical ADME (absorption, distribution, metabolism, and excretion) properties, which suggest that it could be suitable for once-daily dosing in humans . Clinical evaluation will determine its safety and efficacy.
Structural Characterization
In addition to its therapeutic potential, AKOS005059624 has undergone structural characterization. Researchers synthesized the compound and characterized its structure, including the convenient three-step procedure for its preparation . Understanding its chemical properties is essential for further applications.
Research Skills Development
The scientific method used in the discovery and evaluation of compounds like AKOS005059624 plays a crucial role in developing research skills and abilities. Universities incorporate this method into instructional programs, fostering critical thinking and problem-solving abilities in various careers . Thus, AKOS005059624 contributes to the broader context of scientific education.
Future Research Directions
While the existing literature provides insights into AKOS005059624’s applications, future research should explore additional fields. For instance, investigating its impact on kidney health or other metabolic pathways could reveal new therapeutic avenues . Collaborative efforts across disciplines will enhance our understanding of this compound’s potential.
Orientations Futures
Propriétés
IUPAC Name |
2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c17-9-1-3-10(4-2-9)18-13(22)7-20-12-8-25-19-14(12)15(23)21(16(20)24)11-5-6-11/h1-4,8,11H,5-7H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHJJTGLSWVTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyclopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-fluorophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2,6-Difluorophenyl)-3-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]urea](/img/structure/B2497853.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B2497857.png)

![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)

![(E)-methyl 2-(6-methoxy-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2497864.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)


![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)

